molecular formula C14H18O3 B026073 Ethyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 106596-81-0

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No. B026073
M. Wt: 234.29 g/mol
InChI Key: BOBSPEXKRNDFCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including Ethyl 3-(benzyloxy)cyclobutanecarboxylate, often involves [2+2] photoaddition reactions. For instance, ethyl 1-benzyl- and 1-ethyl-2,3-dioxopyrrolidine-4-carboxylates have been shown to undergo base-catalyzed retro-aldol cleavage following photoaddition to alkenes, yielding novel cyclobutane derivatives (Reid & Silva, 1983). Another method involves the Knoevenagel condensation reaction, which has been utilized to synthesize compounds with a cyclobutane core by reacting certain aldehydes with ethyl acetoacetate in the presence of a catalyst (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of Ethyl 3-(benzyloxy)cyclobutanecarboxylate and related compounds has been extensively studied through X-ray diffraction and other spectroscopic methods. These studies reveal the precise arrangement of atoms within the molecule, including any interesting geometrical features such as the puckering of the cyclobutane ring and the orientation of substituent groups (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutane derivatives, including Ethyl 3-(benzyloxy)cyclobutanecarboxylate, participate in various chemical reactions, reflecting their rich chemistry. These include photocycloadditions, cyclocondensation reactions, and reactions with Lewis acids, leading to the formation of complex structures with potential applications in different fields (Yamazaki et al., 2004).

Scientific Research Applications

Multigram Synthesis of Building Blocks

Ethyl 3-(benzyloxy)cyclobutanecarboxylate serves as a common synthetic intermediate in the multigram synthesis of various difluorocyclobutyl-substituted building blocks. These building blocks include carboxylic acid, amines, alcohols, azide, trifluoroborate ketone, and are crucial for preparing cyclobutanols or cyclobutanone via specific pathways involving reactions with dichloroketene and tert-butyl or benzyl vinyl ether (Ryabukhin et al., 2018).

Photocycloaddition in Crystalline State

In the realm of solid-state chemistry, ethyl 3-(benzyloxy)cyclobutanecarboxylate participates in efficient [2+2]photocycloaddition reactions when exposed to UV irradiation in its crystalline state. This process results in the formation of a head-to-tail dimer, showcasing the significance of weak intermolecular interactions, such as CH/π interactions, in directing solid-state photoreactions (Hasegawa et al., 2001).

Novel Pyrazole Derivatives

Ethyl 3-(benzyloxy)cyclobutanecarboxylate has been involved in the synthesis of novel pyrazole derivatives through a 3+2 annulation method, demonstrating its versatility in organic synthesis. These derivatives exhibit promising crystal structures and potential antioxidant properties, highlighting the compound's utility in developing pharmacologically active molecules (Naveen et al., 2021).

Material Sciences and Coatings

In material sciences, derivatives of ethyl 3-(benzyloxy)cyclobutanecarboxylate have been used to create passivation films for coated steel plates. This application underscores its role in improving the durability and performance of materials exposed to corrosive environments (Lu et al., 2022).

Boron Neutron Capture Therapy Agents

The compound has also found application in the synthesis of water-soluble boronated amino acids for boron neutron capture therapy (BNCT), a targeted cancer treatment. This highlights its potential in medicinal chemistry for developing novel therapeutic agents (Das et al., 2000).

Safety And Hazards

Specific safety and hazard information for Ethyl 3-(benzyloxy)cyclobutanecarboxylate is not provided in the available resources . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBSPEXKRNDFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223874
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

CAS RN

141352-63-8
Record name Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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